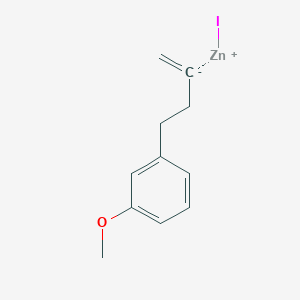
4-(3-Methoxyphenyl)-2-butenylzinc iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methoxyphenyl)-2-butenylzinc iodide is an organozinc compound that features a zinc atom bonded to a butenyl group and a 3-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyphenyl)-2-butenylzinc iodide typically involves the reaction of 4-(3-methoxyphenyl)-2-butenyl iodide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, often using nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
4-(3-Methoxyphenyl)-2-butenyl iodide+Zn→4-(3-Methoxyphenyl)-2-butenylzinc iodide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxyphenyl)-2-butenylzinc iodide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alkanes or alcohols.
Substitution: The zinc atom can be replaced by other nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions to replace the zinc atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alkanes or alcohols.
Scientific Research Applications
4-(3-Methoxyphenyl)-2-butenylzinc iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as intermediates in the development of pharmaceuticals.
Medicine: Research into its potential medicinal properties is ongoing, with studies exploring its use in drug synthesis.
Industry: It may be used in the production of fine chemicals and advanced materials, leveraging its reactivity and versatility.
Mechanism of Action
The mechanism by which 4-(3-Methoxyphenyl)-2-butenylzinc iodide exerts its effects involves the formation of organozinc intermediates that can participate in various chemical reactions. The zinc atom acts as a nucleophile, facilitating the formation of new bonds with electrophilic centers in other molecules. This reactivity is harnessed in synthetic chemistry to construct complex molecular architectures.
Comparison with Similar Compounds
Similar Compounds
4-(3-Methoxyphenyl)-2-butenylmagnesium bromide: Another organometallic compound with similar reactivity but involving magnesium instead of zinc.
4-(3-Methoxyphenyl)-2-butenyllithium: A lithium-based analogue that is highly reactive and used in similar synthetic applications.
Uniqueness
4-(3-Methoxyphenyl)-2-butenylzinc iodide is unique due to its balance of reactivity and stability. Compared to its magnesium and lithium counterparts, it offers a more controlled reactivity, making it suitable for a broader range of synthetic applications without the need for extremely stringent reaction conditions.
Conclusion
This compound is a valuable compound in organic synthesis, offering versatility and reactivity for various chemical transformations. Its applications in scientific research, particularly in chemistry and potential medicinal chemistry, highlight its importance as a reagent. Understanding its preparation, reactions, and mechanism of action provides a foundation for its continued use and exploration in advanced synthetic methodologies.
Properties
Molecular Formula |
C11H13IOZn |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
1-but-3-enyl-3-methoxybenzene;iodozinc(1+) |
InChI |
InChI=1S/C11H13O.HI.Zn/c1-3-4-6-10-7-5-8-11(9-10)12-2;;/h5,7-9H,1,4,6H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
FOCOAHLDJFVUKY-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=CC(=C1)CC[C-]=C.[Zn+]I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



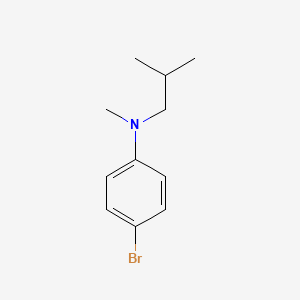
![2-Amino-4-(sec-butyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B14880967.png)

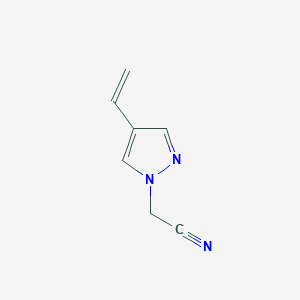
![6-[(3,3,5-Trimethylcyclohexyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14880982.png)
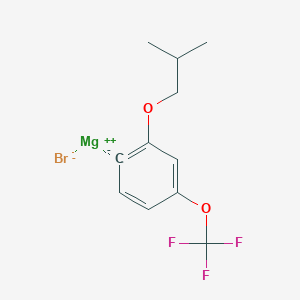

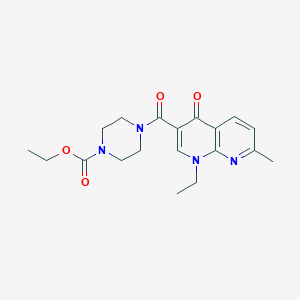
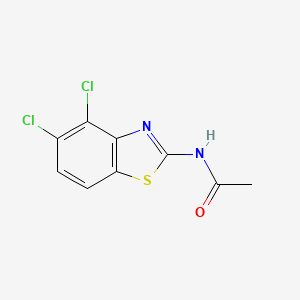

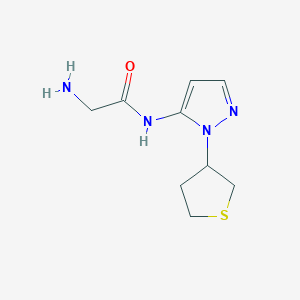
![(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(benzofuran-2-yl)methanone](/img/structure/B14881011.png)
![2-[(Z)-(4-hydroxy-3-methylphenyl)-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B14881021.png)
